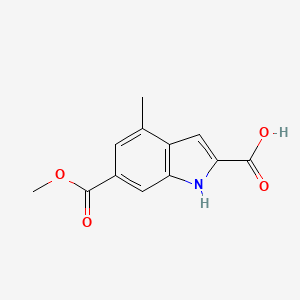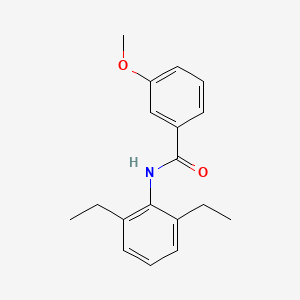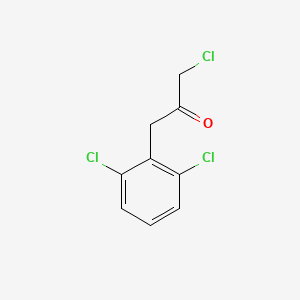
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
作用机制
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide works by activating PPARδ, a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. It also inhibits the expression of genes involved in inflammation and oxidative stress, leading to reduced inflammation and improved cellular function.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including increased endurance, improved lipid metabolism, improved insulin sensitivity, reduced inflammation, and increased fat oxidation. It has also been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide in lab experiments is its high potency and specificity for PPARδ. It also has a long half-life, making it suitable for long-term studies. However, its potential health risks and legal restrictions make it difficult to use in human studies, and its effects on other nuclear receptors and signaling pathways need to be further investigated.
未来方向
There are several future directions for the research on N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. One of the areas of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in cancer therapy. Studies are currently underway to investigate its anti-tumor effects and its potential use in combination with other cancer drugs. Additionally, more research is needed to understand its effects on other nuclear receptors and signaling pathways and to develop more potent and selective PPARδ agonists.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It works by activating PPARδ and has been shown to have a wide range of biochemical and physiological effects. While it has potential benefits in sports performance enhancement, metabolic disorders, and cancer therapy, its potential health risks and legal restrictions make it difficult to use in human studies. Further research is needed to determine its safety and efficacy in humans and to develop more potent and selective PPARδ agonists.
合成方法
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide was first synthesized in the 1990s by a pharmaceutical company called GlaxoSmithKline. The synthesis method involves the reaction of 2,4-dimethylphenylhydrazine with 3-bromopropionic acid to form the intermediate, which is then reacted with indole-3-carbaldehyde to form N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. The final product is obtained through purification and crystallization.
科学研究应用
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer. In sports, it has been shown to increase endurance and improve lipid metabolism, making it a potential doping agent. However, its usage in sports is prohibited by the World Anti-Doping Agency (WADA) due to its potential health risks.
In metabolic disorders, N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation, making it a potential treatment for obesity, type 2 diabetes, and cardiovascular diseases. In cancer, it has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23-13-20(17-7-5-6-8-19(17)23)27(25,26)14-21(24)22-18-10-9-15(2)12-16(18)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPLDGCVIMEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)
![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)
![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)


![N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2873724.png)